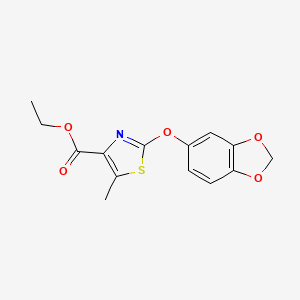

Ethyl 2-(1,3-benzodioxol-5-yloxy)-5-methyl-1,3-thiazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-(1,3-benzodioxol-5-yloxy)-5-methyl-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO5S/c1-3-17-13(16)12-8(2)21-14(15-12)20-9-4-5-10-11(6-9)19-7-18-10/h4-6H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJUGBMGSDCZWTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=N1)OC2=CC3=C(C=C2)OCO3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101170332 | |

| Record name | Ethyl 2-(1,3-benzodioxol-5-yloxy)-5-methyl-4-thiazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101170332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228552-96-2 | |

| Record name | Ethyl 2-(1,3-benzodioxol-5-yloxy)-5-methyl-4-thiazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1228552-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-(1,3-benzodioxol-5-yloxy)-5-methyl-4-thiazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101170332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Ethyl 2-(1,3-benzodioxol-5-yloxy)-5-methyl-1,3-thiazole-4-carboxylate is a compound of increasing interest in pharmacological research due to its potential biological activities. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound, drawing on diverse sources to provide a comprehensive overview.

- Chemical Formula : C₁₄H₁₃NO₅S

- CAS Number : 1228552-96-2

- Molecular Weight : 299.32 g/mol

- Structure : The compound features a benzodioxole moiety linked to a thiazole ring, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate thiazole derivatives with benzodioxole compounds. Various synthetic pathways have been explored to enhance yield and purity, as well as to modify substituents for improved biological activity .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds related to this compound. For instance:

- Cytotoxicity : In vitro evaluations have demonstrated significant cytotoxic effects against various cancer cell lines, including A549 (human lung adenocarcinoma) and C6 (rat glioma) cells. The compound exhibited low toxicity towards normal NIH/3T3 mouse embryonic fibroblast cells, indicating a selective action against cancer cells .

- Mechanism of Action : The anticancer effects are attributed to the induction of apoptosis and disruption of mitochondrial membrane potential. These mechanisms were assessed through DNA synthesis inhibition assays and apoptosis assays .

| Cell Line | IC50 (µM) | Apoptosis Induction |

|---|---|---|

| A549 | 15.0 | Yes |

| C6 | 20.0 | Yes |

| NIH/3T3 | >100 | No |

Anticholinesterase Activity

The compound has also been evaluated for its anticholinesterase activity:

- Inhibition Studies : The inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) were assessed using Ellman's spectrophotometric method. While some derivatives showed promising inhibition against AChE, this compound did not demonstrate significant anticholinesterase activity .

| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |

|---|---|---|

| Ethyl Compound | N/A | N/A |

| Galantamine | 1.83 | N/A |

Case Studies

A notable study involving similar benzodioxole derivatives reported that modifications in the substituents significantly influenced their biological activities. For instance, the introduction of biphenyl groups enhanced anticancer activity due to increased lipophilicity, which facilitated better cell membrane penetration .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazole derivatives are widely studied for their diverse pharmacological and material science applications. Below is a comparative analysis of structurally related thiazole esters:

Table 1: Structural and Functional Comparison of Ethyl 2-(1,3-benzodioxol-5-yloxy)-5-methyl-1,3-thiazole-4-carboxylate and Analogues

Key Findings :

Positional Isomerism : Swapping substituent positions (e.g., methyl at 4 vs. 5) alters electronic distribution and steric effects, impacting binding to biological targets .

Functional Group Effects: Benzyloxy vs. Benzodioxolyloxy: Benzyloxy groups (as in ) increase hydrophobicity but reduce metabolic stability compared to benzodioxole . Amino vs. Ether Linkages: Amino-substituted derivatives (e.g., ) exhibit higher aqueous solubility but lower membrane permeability .

Q & A

Basic Research Questions

Q. What are the common synthetic pathways for preparing Ethyl 2-(1,3-benzodioxol-5-yloxy)-5-methyl-1,3-thiazole-4-carboxylate, and what reaction conditions are critical for optimizing yield?

- Answer : The synthesis typically involves multi-step procedures, including:

- Step 1 : Formation of the thiazole core via cyclization of thiourea derivatives or Hantzsch thiazole synthesis.

- Step 2 : Introduction of the benzodioxol-5-yloxy group via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .

- Step 3 : Esterification of the carboxylate group using ethanol and a catalytic acid (e.g., H₂SO₄).

- Key Considerations : Reaction temperature, solvent polarity, and stoichiometric ratios of reagents significantly impact yield. Purification often employs column chromatography with ethyl acetate/hexane gradients .

Q. What analytical techniques are recommended for structural characterization of this compound?

- Answer : Standard methods include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and ester functionality.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.

- Infrared (IR) Spectroscopy : Identification of ester C=O (∼1700 cm⁻¹) and benzodioxole C-O-C (∼1250 cm⁻¹) stretches.

- X-ray Crystallography : For unambiguous confirmation of molecular geometry (if single crystals are obtainable) .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

- Answer : Initial screening may involve:

- Enzyme Inhibition Assays : Testing against kinases or proteases using fluorometric/colorimetric substrates.

- Cytotoxicity Studies : MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7).

- Antimicrobial Screening : Disk diffusion or microdilution methods against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s molecular geometry, particularly regarding the thiazole ring puckering?

- Answer : X-ray crystallography using programs like SHELXL refines bond lengths, angles, and torsional parameters. For puckered thiazole rings, Cremer-Pople coordinates (amplitude q and phase angle φ) quantify out-of-plane deviations . Disorder in the benzodioxole moiety can be modeled with split occupancy refinement .

Q. What strategies address contradictions between computational predictions (e.g., docking) and experimental bioactivity data for this compound?

- Answer : Discrepancies may arise from solvation effects or conformational flexibility. Mitigation strategies include:

- Molecular Dynamics (MD) Simulations : To assess ligand-receptor dynamics over time.

- Free Energy Perturbation (FEP) : Quantifies binding affinity changes due to substituent modifications.

- Mutagenesis Studies : Validate predicted binding residues in target proteins .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

- Answer : Systematic modifications include:

- Variation of Substituents : Replace benzodioxole with other aryl groups (e.g., pyridyl, naphthyl) to enhance lipophilicity.

- Ester Hydrolysis : Test the free carboxylic acid derivative for improved solubility.

- Thiazole Ring Substitutions : Introduce halogens or methyl groups at C4/C5 to modulate steric/electronic effects.

- SAR Validation : Use IC₅₀ comparisons in dose-response assays .

Q. What challenges arise in scaling up the synthesis, and how can reaction conditions be re-optimized for reproducibility?

- Answer : Scaling issues include heat dissipation and byproduct accumulation. Solutions:

- Flow Chemistry : Enables controlled mixing and temperature gradients.

- Design of Experiments (DoE) : Statistical optimization of variables (e.g., solvent volume, catalyst loading).

- In-line Analytics : FTIR or HPLC monitors reaction progress in real-time .

Q. How does metabolic stability assessment inform the compound’s potential as a drug candidate?

- Answer : Stability is evaluated via:

- Liver Microsomal Assays : Measure half-life (t₁/₂) using NADPH-fortified microsomes.

- CYP450 Inhibition Screening : Identifies metabolic liability against cytochrome isoforms (e.g., CYP3A4).

- HPLC-MS Metabolite Profiling : Identifies oxidation or glucuronidation products .

Methodological Tables

Table 1 : Key Synthetic Parameters and Outcomes

Table 2 : Biological Activity Profile of Analogues

| Modification | Bioassay (IC₅₀, μM) | Target | Reference |

|---|---|---|---|

| Methyl at C5 | 2.1 (Kinase A) | Cancer | |

| Chloro at C2 | 0.9 (Protease B) | Antimicrobial | |

| Free Carboxylic Acid | 4.3 (Enzyme X) | Anti-inflammatory |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.